molecular formula C13H25N3O4 B1341651 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate CAS No. 1177326-54-3

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate

Cat. No.: B1341651
CAS No.: 1177326-54-3
M. Wt: 287.36 g/mol
InChI Key: ZMKNHRVEMLZWKE-UHFFFAOYSA-N
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Description

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate is a chemical compound belonging to the class of piperazine derivatives. It has the molecular formula C13H25N3O4 and a molecular weight of 287.36 g/mol. This compound is of interest due to its unique structure, which combines a piperazine ring with a pyrrolidine moiety, making it a versatile scaffold in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate typically involves the reaction of 1-ethylpiperazine with pyrrolidine-2-carboxaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

    Piperazine derivatives: Compounds with a piperazine ring are often used in medicinal chemistry for their diverse pharmacological properties. The uniqueness of this compound lies in its combined structure, which allows for a broader range of applications and interactions

Properties

IUPAC Name

1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3.C2H2O4/c1-2-13-6-8-14(9-7-13)10-11-4-3-5-12-11;3-1(4)2(5)6/h11-12H,2-10H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKNHRVEMLZWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2CCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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